
Shp2-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shp2-IN-20 is a small molecule inhibitor targeting Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, playing a crucial role in various cellular processes, including growth, proliferation, differentiation, migration, and apoptosis. This compound has gained attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate oncogenic signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-20 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents and solvents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities while maintaining its chemical integrity and activity.
Analyse Chemischer Reaktionen
Types of Reactions
Shp2-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halides, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Shp2-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of SHP2 inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those driven by aberrant SHP2 activity. .
Industry: Utilized in drug discovery and development programs to identify and optimize new SHP2 inhibitors with improved efficacy and safety profiles.
Wirkmechanismus
Shp2-IN-20 exerts its effects by inhibiting the phosphatase activity of SHP2. SHP2 is involved in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. By inhibiting SHP2, this compound disrupts these pathways, leading to reduced cell proliferation, increased apoptosis, and impaired tumor growth. The molecular targets of this compound include the SH2 domains and the phosphotyrosine phosphatase domain of SHP2, which are critical for its enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Shp2-IN-20 is compared with other SHP2 inhibitors, such as SHP099, TNO155, and RMC-4550. These compounds share a similar mechanism of action but differ in their chemical structures, potency, and selectivity. This compound is unique due to its specific binding affinity and inhibitory profile, making it a valuable tool for studying SHP2-related pathways and developing targeted therapies .
List of Similar Compounds
SHP099: A potent and selective SHP2 inhibitor with demonstrated efficacy in preclinical cancer models.
TNO155: An SHP2 inhibitor that has shown promise in overcoming resistance to tyrosine kinase inhibitors in neuroblastoma.
RMC-4550:
This compound represents a significant advancement in the field of SHP2 inhibition, offering new opportunities for scientific research and therapeutic development. Its unique properties and broad range of applications make it a valuable compound for further exploration and study.
Eigenschaften
Molekularformel |
C25H24F2N6 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(5S)-1'-[7-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C25H24F2N6/c1-15-22(17-5-4-16(26)13-19(17)27)33-21(6-10-30-33)24(31-15)32-11-7-25(8-12-32)14-20-18(23(25)28)3-2-9-29-20/h2-6,9-10,13,23H,7-8,11-12,14,28H2,1H3/t23-/m1/s1 |
InChI-Schlüssel |
SNLILQPOOHTROO-HSZRJFAPSA-N |
Isomerische SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C(C=C(C=C6)F)F |
Kanonische SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C(C=C(C=C6)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



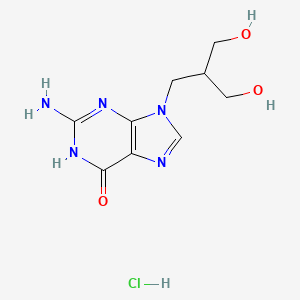
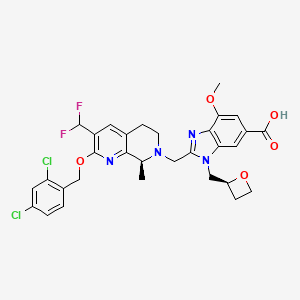
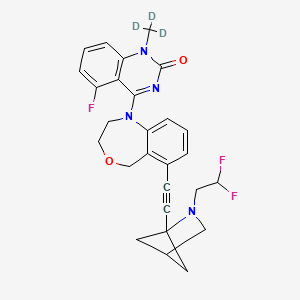
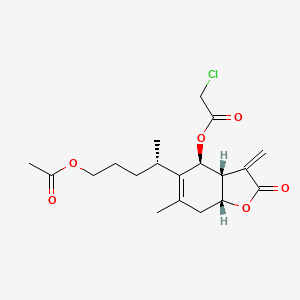
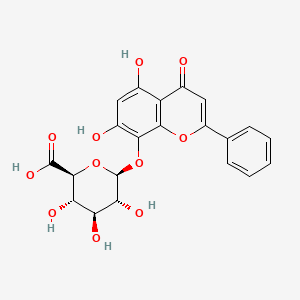

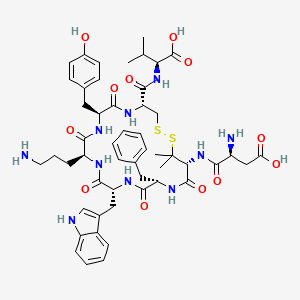
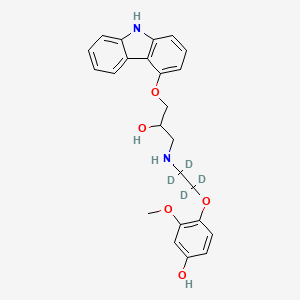
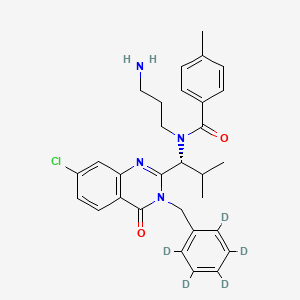
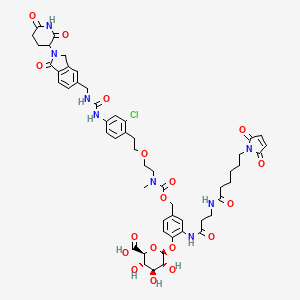

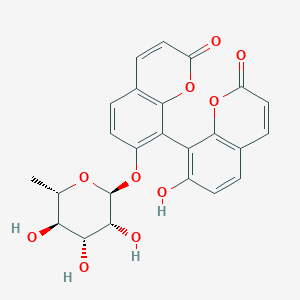
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
